molecular formula C9H7N3 B570024 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 117024-64-3

2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B570024
CAS No.: 117024-64-3
M. Wt: 157.176
InChI Key: URTGVBYTBVQEGR-UHFFFAOYSA-N
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Properties

CAS No.

117024-64-3

Molecular Formula

C9H7N3

Molecular Weight

157.176

IUPAC Name

6H-cyclopenta[1,2]pyrazolo[3,5-a]pyrazine

InChI

InChI=1S/C9H7N3/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12/h1-6,11H

InChI Key

URTGVBYTBVQEGR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C=NC=CN3NC2=C1

Synonyms

2H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine (9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens and other nucleophiles are often used.

    Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound.

Scientific Research Applications

2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.

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